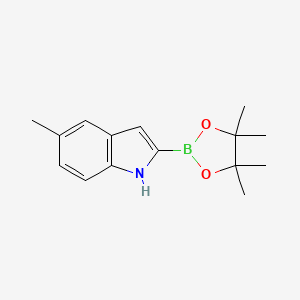

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Descripción general

Descripción

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to an indole ring and a dioxaborolane group. Boronic esters are widely used in organic synthesis due to their stability and reactivity, making them valuable intermediates in the preparation of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of 5-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to a borane derivative.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene or ethanol).

Major Products Formed

Oxidation: 5-Methyl-2-boronic acid-1H-indole.

Reduction: 5-Methyl-2-borane-1H-indole.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exhibit significant anticancer properties. For instance, derivatives of boron-containing compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the indole moiety enhances the biological activity of these compounds by allowing for better interaction with biological targets such as enzymes and receptors involved in cancer progression .

Neuroprotective Effects

Studies have also suggested that indole derivatives possess neuroprotective effects. The presence of the boron moiety may enhance the stability and bioavailability of these compounds in neurological applications. Research indicates potential uses in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting specific pathways involved in neuronal death and inflammation .

Organic Synthesis

Cross-Coupling Reactions

The compound can act as a versatile building block in organic synthesis. Its boron-containing structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Synthesis of Functionalized Indoles

The ability to modify the indole structure through various synthetic pathways makes this compound valuable for creating a wide array of functionalized indoles. These derivatives are essential in developing new materials with tailored properties for applications in electronics and photonics .

Materials Science

Polymer Chemistry

In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The unique interactions between the boron atoms and other polymer components can lead to improved performance characteristics in various applications including coatings and composites .

Optoelectronic Devices

The electronic properties imparted by the indole structure combined with the boron moiety make this compound suitable for use in optoelectronic devices. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has shown that incorporating such compounds can enhance device efficiency and stability through improved charge transport properties .

Case Studies

| Study Title | Findings | Applications |

|---|---|---|

| "Boron-Based Indoles: Synthesis and Biological Evaluation" | Demonstrated potent anticancer activity against breast cancer cell lines | Cancer therapeutics |

| "Synthesis of Functionalized Indoles via Suzuki Coupling" | Developed a series of functionalized indoles with high yields | Organic synthesis |

| "Enhancement of Polymer Properties Using Boron Compounds" | Improved thermal stability and mechanical strength of polymer composites | Material development |

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the desired product.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group further enhances its versatility as a synthetic intermediate, making it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound that combines an indole moiety with a boronic ester functionality. This unique structure suggests potential biological activities that merit investigation. The indole structure is known for its presence in numerous biologically active compounds, while the boronic ester can facilitate interactions with various biological targets.

- Molecular Formula : C15H21BNO4

- Molecular Weight : 293.13 g/mol

- IUPAC Name : this compound

- CAS Number : 2027496-50-8

Biological Activity Overview

The biological activity of compounds containing indole and boronic ester functionalities can be diverse. Research indicates that indoles are often associated with anti-inflammatory, anti-cancer, and antimicrobial properties. The boronic ester component allows for reversible covalent bonding with diols and other nucleophiles, potentially enhancing the compound's efficacy in biological systems.

Key Activities:

- Anti-Cancer Properties : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Some indole-based compounds have demonstrated effectiveness against various bacterial strains and fungi.

- Enzyme Inhibition : The boronic ester can interact with enzymes, particularly those that utilize diols in their active sites.

Case Studies

Research has focused on the synthesis and biological evaluation of related compounds featuring the indole and boronic ester structures. For example:

- A study evaluated the anti-cancer activity of various indole derivatives in vitro and found that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic proteins .

- Another investigation highlighted the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibiotics .

Mechanistic Insights

The mechanism of action for this compound may involve:

- Receptor Modulation : Indoles can act on serotonin receptors or other G protein-coupled receptors (GPCRs), influencing neurotransmission and immune responses.

- Covalent Bonding : The boronic ester may form stable complexes with biological targets such as enzymes or receptors that contain hydroxyl groups.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C15H21BNO4 | Potential anti-cancer and antimicrobial properties |

| Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazol-1-yl)acetate | C15H21BNO4 | Antimicrobial activity against Gram-positive bacteria |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyridin-2-yl)acetate | C15H21BNO4 | Enzyme inhibition studies suggest potential therapeutic applications |

Propiedades

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIKENXTSRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681925 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-93-6 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.